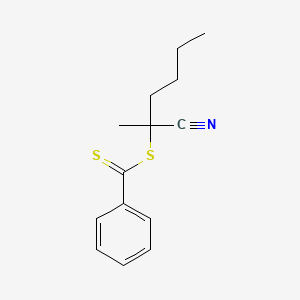

2-Cyano-2-pentylbenzodithiolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

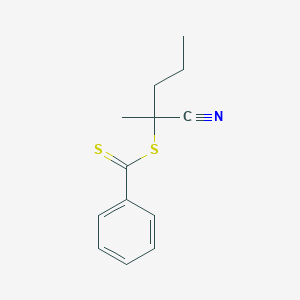

“2-Cyano-2-pentylbenzodithiolate” is a chemical compound with the empirical formula C11H11NS2 . It is used in various applications, including as a polymerization tool .

Molecular Structure Analysis

The molecular weight of “this compound” is 221.34 . The structure includes a benzodithioate group attached to a cyano group .Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature with a refractive index of 1.621 . It has a density of 1.146 g/mL at 25 °C .作用机制

Target of Action

The primary target of 2-Cyano-2-pentylbenzodithiolate is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a crucial role in regulating plant pathogenic fungi growth and reproduction .

Mode of Action

This compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the death of the pathogenic fungi . The compound’s antifungal activities and affinities are stronger than carbendazim, a widely used fungicide .

Biochemical Pathways

The inhibition of SDH by this compound affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The disruption of this cycle and the respiration chain leads to energy depletion in the fungi, causing their death .

Result of Action

The result of this compound’s action is the effective control of plant pathogenic fungi . By inhibiting SDH, the compound disrupts crucial biochemical pathways in the fungi, leading to their death . This makes this compound a potential candidate for use as a fungicide .

实验室实验的优点和局限性

2-Cyano-2-pentylbenzodithiolate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it has a low toxicity profile and is relatively stable in aqueous solutions. One of the main limitations of this compound is that it is relatively insoluble in organic solvents, making it difficult to use in certain types of reactions.

未来方向

The potential applications of 2-Cyano-2-pentylbenzodithiolate are numerous and varied. It could be used to develop new drugs and drug delivery systems, as well as to study its effects on various biochemical and physiological processes. Additionally, it could be used to develop new materials, such as polymers and nanomaterials, and to study its interactions with proteins and other biological molecules. Finally, it could be used to develop new catalysts and to study its potential applications in the field of green chemistry.

合成方法

2-Cyano-2-pentylbenzodithiolate can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of 2-pentylbenzothiazole and 2-cyanopropanethiol in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in good yields. Other methods of synthesis include the reaction of 2-pentylbenzothiazole with thiourea, or the reaction of 2-pentylbenzothiazole with 2-cyanoethanethiol in the presence of a base.

科学研究应用

2-Cyano-2-pentylbenzodithiolate has been used in a variety of scientific research applications, including the study of its structure, properties, and reactivity. It has also been used in the synthesis of other organosulfur compounds, such as 2-pentylbenzothiazoles, 2-pentylbenzothiazolines, and 2-pentylbenzothiazolines. Additionally, this compound has been used in the study of its biochemical and physiological effects, as well as its potential applications in drug delivery and other areas of medicine.

安全和危害

属性

IUPAC Name |

2-cyanopentan-2-yl benzenecarbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS2/c1-3-9-13(2,10-14)16-12(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUPDVJEGBEST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#N)SC(=S)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)